2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine
Overview
Description
The compound “2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine” is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “2,2,2-Trifluoroethyl” group attached to it suggests that it contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoroethyl group in the compound could influence its polarity, boiling point, and other properties .Scientific Research Applications
1. PNMT Inhibitory Potency and Selectivity
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine shows potential in inhibiting phenylethanolamine N-methyltransferase (PNMT) while balancing affinity for alpha(2)-adrenoceptor. Fluorination affects the pKa and steric properties, influencing both the potency and selectivity of the compound in biomedical applications (Grunewald et al., 2006).
2. Synthetic Approaches in Organic Chemistry
This compound has been utilized in redox-annulations with 2-(2-oxoethyl)malonates, a process significant in organic chemistry for the synthesis of structures related to natural products like crispine A and harmicine (Zhu, Chandak, & Seidel, 2018).
3. Functionalization in Organic Synthesis
The compound undergoes redox-neutral annulations with electron-deficient o-Tolualdehydes, representing a novel approach in the functionalization of cyclic amines in organic synthesis (Paul, Adili, & Seidel, 2019).
4. Redox Annulations and Dual C–H Functionalization
It is involved in redox annulations with dual C–H bond functionalization, a key method in organic chemistry for creating complex molecular structures (Zhu & Seidel, 2017).
5. Anticancer Agent Synthesis
Derivatives of this compound have been studied as potential anticancer agents, showing the versatility of the tetrahydroisoquinoline structure in pharmaceutical research (Redda, Gangapuram, & Ardley, 2010).
6. Application in Fluorine Chemistry
Its interaction with sodium and potassium amides in liquid ammonia has been explored, highlighting its role in the field of fluorine chemistry and potential for the synthesis of novel fluorinated compounds (Gurskaya, Selivanova, & Shteingarts, 2012).
7. Development of Bradycardic Agents
Research has also been conducted on its derivatives for the development of specific bradycardic agents, indicating its potential application in cardiovascular medicine (Kakefuda et al., 2003).
8. Trifluoromethylation and Organic Transformations
Studies have shown its use in the trifluoromethylation of vinyl azides, contributing to the development of fluorine-containing organic motifs in pharmaceuticals and agrochemicals (Wang, Lonca, & Chiba, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15/h1-3H,4-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJVNWUVONCETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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